molecular formula C16H15ClN2O3 B449432 4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE

4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE

Cat. No.: B449432
M. Wt: 318.75g/mol
InChI Key: QVSIPWQZIMPALV-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a hydrazono group, and a methoxyphenyl acetate group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE typically involves the reaction of 2-chlorobenzaldehyde with 2-methoxyphenylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
  • Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate

Uniqueness

4-{[(Z)-2-(2-CHLOROPHENYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications .

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75g/mol

IUPAC Name

[4-[(Z)-[(2-chlorophenyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C16H15ClN2O3/c1-11(20)22-15-8-7-12(9-16(15)21-2)10-18-19-14-6-4-3-5-13(14)17/h3-10,19H,1-2H3/b18-10-

InChI Key

QVSIPWQZIMPALV-ZDLGFXPLSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC2=CC=CC=C2Cl)OC

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N\NC2=CC=CC=C2Cl)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC2=CC=CC=C2Cl)OC

Origin of Product

United States

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